2-methoxypropane-1-thiol
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Overview
Description
2-methoxypropane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols, containing a sulfur-hydrogen (SH) group instead of a hydroxyl (OH) group. This compound is characterized by the presence of a methoxy group (OCH3) attached to the second carbon of a propane chain, with a thiol group attached to the first carbon. It is known for its distinctive sulfurous odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methoxypropane-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a hydrosulfide anion. For instance, the reaction of 2-methoxypropyl bromide with sodium hydrosulfide can yield this compound .
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of thiourea as a nucleophilic sulfur source. The reaction of 2-methoxypropyl bromide with thiourea forms an intermediate isothiourea salt, which is then hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-methoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I2) and bromine (Br2).
Substitution: Sodium hydrosulfide (NaSH) and thiourea are commonly used reagents for nucleophilic substitution reactions.
Major Products
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major product of nucleophilic substitution is the corresponding thioether.
Scientific Research Applications
2-methoxypropane-1-thiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxypropane-1-thiol involves its ability to undergo nucleophilic substitution and oxidation reactions. The thiol group can be deprotonated to form a thiolate anion, which is a strong nucleophile and can participate in various chemical reactions. In biological systems, thiols can form disulfide bonds, which are crucial for the stability and function of proteins .
Comparison with Similar Compounds
Similar Compounds
Methoxypropane: An ether compound with a similar structure but without the thiol group.
2-methoxypropane: Another ether compound with a methoxy group attached to the second carbon of a propane chain.
Uniqueness
2-methoxypropane-1-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination of functional groups imparts distinct chemical properties, such as its ability to undergo both nucleophilic substitution and oxidation reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
25117-99-1 |
---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
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